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Executive Summary
Inarigivir ammonium (formerly SB 9200) is a novel, orally bioavailable small molecule that

acts as a potent dual agonist of the intracellular pattern recognition receptors RIG-I (Retinoic

acid-Inducible Gene I) and NOD2 (Nucleotide-binding Oligomerization Domain-containing

protein 2). By activating these key sensors of the innate immune system, inarigivir triggers a

coordinated antiviral response, leading to the production of interferons and other cytokines, and

subsequent inhibition of viral replication. This technical guide provides a comprehensive

overview of inarigivir's mechanism of action, preclinical and clinical data, and detailed

experimental methodologies. While showing initial promise in the treatment of chronic hepatitis

B (HBV) and demonstrating activity against hepatitis C (HCV), the clinical development of

inarigivir was ultimately halted due to safety concerns, specifically hepatotoxicity. This

document serves as a detailed scientific resource for researchers and drug development

professionals interested in the biology of RIG-I and NOD2 agonism and the development of

innate immune modulators.

Introduction
The innate immune system provides the first line of defense against invading pathogens.

Pattern recognition receptors (PRRs) are a critical component of this system, recognizing

conserved molecular structures of microbes, known as pathogen-associated molecular patterns

(PAMPs). RIG-I and NOD2 are two such PRRs that play a pivotal role in detecting viral and
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bacterial components, respectively. Inarigivir ammonium was developed as a selective

immunomodulator designed to harness the power of these pathways to combat viral infections.

This guide will delve into the technical details of inarigivir's function as a dual RIG-I and NOD2

agonist.

Mechanism of Action: Dual Agonism of RIG-I and
NOD2
Inarigivir's primary mechanism of action is the activation of RIG-I and NOD2, leading to the

induction of a robust innate immune response.

RIG-I Signaling Pathway
RIG-I is a cytosolic sensor of viral RNA. Upon binding to its ligand, which for inarigivir is

believed to mimic a viral RNA structure, RIG-I undergoes a conformational change, exposing its

caspase activation and recruitment domains (CARDs). This leads to the recruitment of the

mitochondrial antiviral-signaling protein (MAVS), which acts as an adaptor protein. The

aggregation of MAVS on the mitochondrial membrane serves as a platform for the recruitment

and activation of downstream signaling molecules, including TRAF family members and the

IKK-related kinases, TBK1 and IKKε. These kinases then phosphorylate and activate the

transcription factors IRF3 and IRF7, which translocate to the nucleus and induce the

expression of type I and type III interferons (IFN-α/β and IFN-λ). These interferons are secreted

and bind to their respective receptors on the surface of infected and neighboring cells, initiating

a powerful antiviral state through the expression of hundreds of interferon-stimulated genes

(ISGs).
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Caption: Inarigivir-mediated RIG-I signaling pathway.

NOD2 Signaling Pathway
NOD2 is a cytosolic sensor that typically recognizes muramyl dipeptide (MDP), a component of

bacterial peptidoglycan. Inarigivir's activation of NOD2 suggests a broader ligand specificity for

this receptor or that inarigivir mimics a bacterial PAMP. Upon activation, NOD2 recruits the

serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction is

mediated by their respective CARD domains. RIPK2 activation leads to the recruitment of the

E3 ubiquitin ligases XIAP, cIAP1, and cIAP2, which polyubiquitinate RIPK2. This ubiquitinated

RIPK2 serves as a scaffold to recruit and activate the TAK1/TAB2/TAB3 complex and the IKK
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complex (IKKα, IKKβ, and NEMO). The activated IKK complex then phosphorylates IκBα,

leading to its degradation and the subsequent release and nuclear translocation of the

transcription factor NF-κB. In the nucleus, NF-κB induces the expression of pro-inflammatory

cytokines such as TNF-α and IL-6. Additionally, NOD2 activation has been linked to the

induction of autophagy, a cellular process for degrading and recycling cellular components,

which can also play a role in eliminating intracellular pathogens.
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Caption: Inarigivir-mediated NOD2 signaling pathway.

Preclinical Data
In Vitro Antiviral Activity
Inarigivir has demonstrated broad-spectrum antiviral activity in vitro against several RNA

viruses.

Table 1: In Vitro Antiviral Activity of Inarigivir
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Virus Target
Assay
System

Cell Line Endpoint Value Reference

Hepatitis C

Virus (HCV)

Genotype 1a

Replicon

Assay
Huh-7 EC50 2.2 µM

Hepatitis C

Virus (HCV)

Genotype 1b

Replicon

Assay
Huh-7 EC50 1.0 µM

Experimental Protocols
The antiviral activity of inarigivir against HCV was determined using a subgenomic replicon

system in human hepatoma Huh-7 cells.

Cell Line: Huh-7 cells harboring a bicistronic HCV subgenomic replicon of either genotype 1a

or 1b, containing a neomycin phosphotransferase gene for selection and a firefly luciferase

reporter gene for quantification of viral replication.

Methodology:

Huh-7 replicon cells were seeded in 96-well plates.

After 24 hours, cells were treated with serial dilutions of inarigivir.

Cells were incubated for 72 hours at 37°C.

Luciferase activity was measured as a surrogate for HCV RNA replication.

EC50 values were calculated by nonlinear regression analysis of the dose-response

curves.

Experimental Workflow:
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Caption: Workflow for HCV Replicon Assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b8198286?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Development
Inarigivir was primarily investigated for the treatment of chronic hepatitis B. The clinical

development program included the Phase 2 ACHIEVE and CATALYST trials.

ACHIEVE Trial
The ACHIEVE trial was a Phase 2, randomized, double-blind, placebo-controlled, ascending-

dose study to evaluate the safety, pharmacokinetics, and antiviral activity of inarigivir in

treatment-naïve patients with chronic HBV.

Table 2: Key Results from the ACHIEVE Trial (12 weeks of monotherapy)

Inarigivir Dose

Mean HBV
DNA
Reduction
(log10 IU/mL)

Mean HBV
RNA
Reduction
(log10
copies/mL)

HBsAg
Reduction >0.5
log10 IU/mL
(%)

Reference

25 mg -0.58 -0.4 13

50 mg -0.92 -0.7 25

100 mg -1.1 -0.8 29

200 mg -1.54 -1.1 25

Placebo +0.2 +0.1 0

CATALYST Trials
The CATALYST program consisted of several Phase 2b trials designed to evaluate inarigivir in

combination with other anti-HBV agents in both treatment-naïve and virally-suppressed

patients. However, the development of inarigivir was terminated in 2020 due to observations of

serious adverse events, including hepatotoxicity and one patient death, in the CATALYST trials.

Experimental Protocols
Sample Type: Serum or plasma.
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Methodology: Quantitative real-time polymerase chain reaction (qPCR) is the standard

method for quantifying HBV DNA and RNA in clinical samples.

Nucleic Acid Extraction: Viral DNA and RNA are extracted from patient serum or plasma

samples using commercially available kits.

Reverse Transcription (for RNA): For HBV RNA quantification, the extracted RNA is first

reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase

enzyme.

qPCR Amplification: The HBV DNA (or cDNA from RNA) is then amplified using specific

primers and probes in a real-time PCR instrument. The fluorescent signal generated

during amplification is proportional to the amount of viral nucleic acid present in the

sample.

Quantification: The viral load is determined by comparing the amplification signal to a

standard curve of known HBV DNA concentrations. Results are typically reported in

international units per milliliter (IU/mL) for DNA and copies/mL for RNA.

Conclusion
Inarigivir ammonium is a potent dual agonist of RIG-I and NOD2 that demonstrated promising

preclinical and early clinical antiviral activity against HCV and HBV. Its mechanism of action,

involving the activation of two key innate immune sensing pathways, represents a rational and

innovative approach to antiviral therapy. However, the unfortunate safety signals that led to the

termination of its clinical development highlight the challenges associated with modulating the

innate immune system. The in-depth technical information presented in this guide provides a

valuable resource for the scientific community, offering insights into the development of innate

immune agonists and the complex biology of RIG-I and NOD2 signaling.

To cite this document: BenchChem. [Inarigivir Ammonium: A Technical Guide to a Dual RIG-I
and NOD2 Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8198286#inarigivir-ammonium-as-a-rig-i-agonist]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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